N-Benzylphthalimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITXFYCLPDFRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036647 | |
| Record name | N-Benzylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-01-0 | |
| Record name | 2-(Phenylmethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzylphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2142-01-0 | |
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| Record name | N-Benzylphthalimide | |
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| Record name | N-benzylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.723 | |
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| Record name | BENZYLPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G2A77460J | |
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Synthetic Methodologies and Reaction Mechanisms of N Benzylphthalimide
N-Benzylphthalimide can be synthesized through various methods, primarily involving the reaction between a phthalic acid derivative and benzylamine (B48309) or a benzyl (B1604629) halide with a phthalimide (B116566) salt.
One established method involves the condensation of phthalic anhydride (B1165640) with benzylamine in glacial acetic acid under reflux conditions. This reaction proceeds via a nucleophilic acyl substitution, leading to the formation of the imide bond. Optimization of this method typically involves controlling the stoichiometry of reactants (a 1:1 molar ratio of phthalic anhydride to benzylamine is common), maintaining a reflux temperature of approximately 110–120°C, and allowing the reaction to proceed for 4–6 hours to achieve high yields, often exceeding 90%.
Another synthetic route utilizes phthalic acid and benzylamine as raw materials, employing a triethylamine/trinitromethane eutectic as a catalyst in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethylacetamide. google.com This method allows the reaction to occur at room temperature (20–30°C) and atmospheric pressure, aligning with green chemistry principles by avoiding high temperatures or pressurized equipment. The synthesis in this case also involves imide bond formation catalyzed by the eutectic mixture. Key parameters for optimization include a molar ratio of phthalic acid to benzylamine at 1:2 to maximize yield and minimize residual reactants, and a catalyst loading of 10–20% by weight relative to phthalic acid to ensure efficient kinetics. DMF is often preferred as a solvent due to its superior solubility of intermediates, leading to higher yields (85–90%) compared to dimethylacetamide (83–86%).
The Gabriel synthesis provides another pathway to N-alkylated phthalimides, including this compound. This method typically involves the reaction of potassium phthalimide with an alkyl halide. atamanchemicals.comnumberanalytics.com For the synthesis of this compound, potassium phthalimide reacts with benzyl chloride or benzyl bromide. researchgate.net The phthalimide anion, generated from the reaction of phthalimide with a base like potassium hydroxide (B78521) or potassium carbonate, acts as a nucleophile, displacing the halide in a SN2 reaction with the benzyl halide. atamanchemicals.comresearchgate.net Using preformed potassium phthalimide and a polar aprotic solvent such as DMF can increase the efficiency of this reaction, allowing it to proceed rapidly at temperatures below 50°C and often resulting in higher purity products. researchgate.net
This compound itself can undergo various chemical transformations, including nucleophilic substitution of the benzyl group, reduction to N-benzylphthalamic acid or N-benzylamine, and oxidative cleavage of the benzyl group to yield phthalimide and benzaldehyde. The alkaline hydrolysis of this compound, for instance, follows a mechanism similar to the hydrolysis of other N-alkylphthalimides, with the hydroxide ion-catalyzed reaction being significantly more prominent than water-catalyzed cleavage.
Here is a summary of common synthetic methods:
| Method | Reactants | Conditions | Solvent | Typical Yield (%) | Environmental Impact |
| Condensation | Phthalic Anhydride, Benzylamine | Reflux (~110–120°C), 4–6 hours | Glacial Acetic Acid | >90 | Moderate |
| Condensation | Phthalic Acid, Benzylamine | Room Temperature (20–30°C), Atmospheric Pressure | N,N-Dimethylformamide (DMF) or Dimethylacetamide | 85-90 (DMF) | Low google.com |
| Gabriel Synthesis (Alkylation of Phthalimide) | Potassium Phthalimide, Benzyl Halide | Below 50°C | Polar Aprotic Solvent (e.g., DMF) | High researchgate.net | Moderate |
Environmental Impact and Green Chemistry Principles
The synthesis of chemical compounds, including N-Benzylphthalimide, has traditionally involved processes that can generate significant waste and utilize hazardous substances. However, the principles of green chemistry aim to minimize or eliminate the use and production of harmful substances throughout the lifecycle of a chemical product. chemmethod.comresearchgate.net
In the context of this compound synthesis, some traditional methods, such as those involving phthalic anhydride (B1165640) and high temperatures or pressure, can lead to environmental concerns, including the sublimation of reactants and associated pollution. google.com
More environmentally friendly approaches are being developed and utilized. The method using phthalic acid and benzylamine (B48309) with a triethylamine/trinitromethane eutectic catalyst at room temperature and atmospheric pressure is highlighted as a green synthetic method. google.com This approach simplifies the operation, avoids the pollution associated with phthalic anhydride sublimation, and utilizes milder conditions. google.com
Scalability for Industrial Production
Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution reactions. These reactions can potentially occur at different sites within the molecule, influenced by the nature of the nucleophile and the reaction conditions.
Reactivity of the Benzyl (B1604629) Group
The benzyl group in this compound can be subject to nucleophilic attack, leading to the replacement of the phthalimide (B116566) moiety as a leaving group. While general statements indicate the benzyl group can be replaced by other nucleophiles under suitable conditions, detailed specific examples of such direct nucleophilic substitution on the benzyl carbon with the phthalimide leaving are not extensively detailed in the provided search results . However, the formation of this compound itself often involves a nucleophilic substitution where a phthalimide anion acts as the nucleophile attacking a benzyl halide, demonstrating the susceptibility of the benzyl carbon to nucleophilic attack researchgate.netclockss.orgiu.edu.
Substitution at the Phthalimide Nitrogen
Nucleophilic substitution reactions involving this compound can also occur where nucleophiles attack the carbon atom bonded to the nitrogen in the phthalimide group. This type of reaction is considered essential for its alkylation processes smolecule.com. The phthalimide group itself can act as a leaving group in certain reactions, as seen in the formation of primary amines via methods like the Gabriel synthesis, where the N-alkylphthalimide (including this compound) is cleaved researchgate.netnumberanalytics.com.
Hydrolysis Mechanisms and Kinetics
Hydrolysis is a significant transformation pathway for this compound, particularly under alkaline conditions, leading to the cleavage of the imide ring.
Alkaline Hydrolysis (Formation of Phthalic Acid and Benzylamine)
This compound undergoes alkaline hydrolysis, resulting in the formation of phthalic acid (typically present as the phthalate (B1215562) ion under alkaline conditions) and benzylamine smolecule.com. The reaction proceeds via the nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbons of the phthalimide ring researchgate.netresearchgate.net.
Reaction Pathways and Intermediates
The alkaline hydrolysis of this compound is initiated by the nucleophilic attack of a hydroxide ion on one of the electrophilic carbonyl carbons of the imide ring, leading to the formation of a tetrahedral intermediate researchgate.net. This intermediate subsequently undergoes C-N bond cleavage, yielding N-benzylphthalamic acid or its corresponding anion . N-benzylphthalamic acid is an intermediate that can then undergo further hydrolysis of the remaining amide linkage to produce phthalic acid (or phthalate) and benzylamine smolecule.com. The mechanism appears similar to the alkaline hydrolysis of related imides like phthalimide and other N-alkylphthalimides researchgate.netresearchgate.net. Water-catalyzed cleavage of this compound is reported to be insignificant compared to the hydroxide-ion catalyzed reaction researchgate.netresearchgate.net.
Kinetic Studies and Rate Constant Determination
Kinetic studies on the alkaline hydrolysis of this compound have shown that the reaction follows pseudo-first-order kinetics under conditions where the concentration of the hydroxide ion is significantly higher than that of this compound researchgate.netresearchgate.netacs.orgnih.gov. The rate of hydrolysis is significantly influenced by the solvent composition. For instance, the observed pseudo-first-order rate constant (k_obs) for alkaline hydrolysis decreases with an increase in the content of organic co-solvents such as acetonitrile (B52724) (CH₃CN) and N,N-dimethylformamide (DMF) in mixed aqueous systems researchgate.netresearchgate.net. Conversely, in mixed water-acetonitrile systems, the rate increases with higher water content due to the enhanced nucleophilicity of the hydroxide ion .
Studies have also investigated the effects of micelles on the alkaline hydrolysis rate of this compound. Nonionic micelles, such as those formed by Brij 58 (C₁₆E₂₀) and Brij 56 (C₁₆E₁₀), have been shown to cause a nonlinear decrease in the pseudo-first-order rate constants with increasing micelle concentration acs.orgnih.gov. The rate constants in the micellar pseudophase (k_M) can be significantly smaller than those in the water phase (k_W), indicating that micellar binding of this compound can inhibit the hydrolysis rate acs.orgnih.gov. For example, k_M values in C₁₆E₂₀ micellar pseudophase were found to be approximately 90-fold smaller than k_W acs.orgnih.gov.
Kinetic measurements are often performed spectrophotometrically by monitoring the disappearance of this compound over time, typically at a wavelength where the compound absorbs strongly (e.g., 300 nm), while its hydrolysis product, the N-benzylphthalamate ion, has minimal absorption . Pseudo-first-order rate constants (k_obs) are calculated from the changes in absorbance as a function of reaction time .
Table 1: Effect of Solvent Composition on Alkaline Hydrolysis Rate of this compound
| Solvent System | Water (%) | Rate Constant (×10⁻³ s⁻¹) |
| Water-DMF | 50 | 2.1 |
| Water-MeCN | 70 | Data indicates decrease with increasing organic solvent researchgate.netresearchgate.net |
Note: Specific rate constant values for Water-MeCN 70% were not available in the provided snippets, but the trend of decreasing rate with increasing organic solvent content is reported.
Table 2: Micellar Effects on Alkaline Hydrolysis Rate of this compound
| Micelle Type | Micelle Concentration | k_obs Trend | k_M vs k_W |
| C₁₆E₂₀ (Brij 58) | Increasing | Decreases nonlinearly acs.orgnih.gov | k_M ~ 90-fold smaller than k_W acs.orgnih.gov |
| C₁₆E₁₀ (Brij 56) | Increasing | Decreases nonlinearly acs.orgnih.gov | k_M almost zero acs.orgnih.gov |
Solvent Effects on Reaction Rate and Mechanism
The solvent system significantly influences the rate and mechanism of this compound hydrolysis, particularly under alkaline conditions smolecule.comresearchgate.net. Studies on the alkaline hydrolysis of this compound in mixed aqueous-organic solvents, such as water-acetonitrile and water-N,N-dimethylformamide (DMF), have shown that the observed pseudo-first-order rate constant decreases as the content of the organic co-solvent increases (up to 70% v/v) researchgate.net. This effect is attributed to the greater stabilization of ion pairs, such as (Na⁺, OH⁻), by the lone electron pairs of the organic solvent, which reduces the concentration of free, highly reactive hydroxide ions in the solution researchgate.net.
The mechanism of alkaline hydrolysis of this compound is similar to that of phthalimide and other N-alkylphthalimides, primarily involving a hydroxide ion-catalyzed cleavage researchgate.net. The contribution of water-catalyzed cleavage is considered insignificant compared to the hydroxide ion-catalyzed reaction researchgate.net.
Data on the effect of solvent composition on the pseudo-first-order rate constant (kobs) for alkaline hydrolysis of this compound illustrate this trend. For example, in mixed water-acetonitrile systems, the rate increases with higher water content due to enhanced nucleophilicity of OH⁻ .
Interactive Table: Solvent Effects on Alkaline Hydrolysis Rate of this compound
| Solvent System | Water Content (%) | Rate Constant (×10⁻³ s⁻¹) |
| Water-DMF | 50 | 2.1 |
| Water-MeCN | 70 | Data not available in snippet, but rate decreases with increasing organic solvent researchgate.net |
| Water-MeCN | Lower % | Higher rate expected researchgate.net |
Note: The specific rate constant value for Water-MeCN at 70% was not available in the provided snippets, but the trend of decreasing rate with increasing organic solvent content is reported. researchgate.net
Micellar Catalysis in Hydrolysis
Micellar systems can significantly impact the hydrolysis of this compound. Studies involving nonionic micelles, such as Brij 58 (C₁₆E₂₀) and Brij 56 (C₁₆E₁₀), have shown a nonlinear decrease in the pseudo-first-order rate constants (kobs) for alkaline hydrolysis of this compound with increasing micelle concentration researchgate.netacs.orgnih.gov. This effect is explained by the pseudophase micellar model researchgate.netacs.orgnih.gov.
In the presence of C₁₆E₂₀ micelles, the pseudo-first-order rate constants (kM) for hydrolysis in the micellar pseudophase are approximately 90-fold smaller than those (kW) in the aqueous phase researchgate.netacs.orgnih.gov. For C₁₆E₁₀ micelles, the kM values are reported to be almost zero researchgate.netacs.orgnih.gov.
Kinetic and UV spectral data suggest significant irreversible nonionic micellar binding of this compound molecules in the micellar environment, particularly at higher micelle concentrations and lower hydroxide ion concentrations researchgate.netacs.orgnih.gov. This binding can lead to a complete cessation of hydrolysis at sufficiently high micelle concentrations acs.orgnih.gov.
Micellar binding constants (KS) for this compound have been determined for different nonionic micelles and NaOH concentrations researchgate.netacs.orgnih.gov.
Interactive Table: Micellar Binding Constants (KS) of this compound
| Micelle | NaOH Concentration (M) | KS (M⁻¹) |
| C₁₆E₂₀ | 1.0 × 10⁻³ | 1.04 × 10³ |
| C₁₆E₂₀ | 2.0 × 10⁻³ | 1.08 × 10³ |
| C₁₆E₁₀ | 7.6 × 10⁻⁴ | 600 |
| C₁₆E₁₀ | 1.0 × 10⁻³ | 670 |
Source: Pseudo-first-order rate constants (kobs) for alkaline hydrolysis of this compound (1) show a nonlinear decrease with the increase in [CmEn]T (total concentration of Brij 58, m = 16, n = 20 and Brij 56, m = 16, n = 10) at constant [CH3CN] and [NaOH]. These nonionic micellar effects, within the certain typical reaction conditions, have been explained in terms of the pseudophase micellar (PM) model. researchgate.netacs.orgnih.gov
Cationic micelles, such as cetyltrimethylammonium bromide (CTABr), also influence the alkaline hydrolysis of this compound. The pseudo-first-order rate constants decrease with increasing CTABr concentration researchgate.netresearchgate.net. This effect can be analyzed using models like the Berezin's pseudophase (BPP) model and the pseudophase ion-exchange (PIE) model researchgate.net. The presence of inert salts can also affect the micellar catalysis by influencing the distribution of hydroxide ions between the aqueous and micellar phases researchgate.netresearchgate.net.
Acid-Catalyzed Hydrolysis
While alkaline hydrolysis is well-documented, information specifically on the acid-catalyzed hydrolysis of this compound in the provided search results is limited. However, related studies on the acid-catalyzed hydrolysis of other imides or related compounds provide some context. For instance, the rate of acid-catalyzed hydrolysis of ethyl formate (B1220265) decreases with increasing percentage of DMF in water-DMF mixtures . Another study mentions the hydrolysis of phthalamic acid and N-methylphthalamic acid in acid solution researchgate.net. The cyclization and hydrolysis of N-methylphthalamic acid in acid solution show that hydrolysis can be significantly faster than cyclization depending on the conditions researchgate.net. Although these studies are not directly on this compound, they suggest that acid-catalyzed hydrolysis of imides and related structures is possible and can be influenced by solvent composition and other factors.
Enzymatic Hydrolysis
Based on the provided literature, there is no direct information available regarding the enzymatic hydrolysis of this compound. One search result mentions enzymatic hydrolysis of "i-armine" and "armine" by dog plasma, but this does not appear to be related to this compound shd.org.rs. Therefore, based on the available search results, the applicability of enzymatic hydrolysis to this compound cannot be confirmed.
Reduction Reactions
This compound can undergo reduction reactions, leading to the formation of different products depending on the reducing agent and conditions used .
Formation of N-Benzylamine
This compound can be reduced to form N-benzylamine numberanalytics.com. This transformation is a key step in the Gabriel synthesis of primary amines, where N-alkylphthalimides are hydrolyzed or hydrazinolyzed to yield the primary amine numberanalytics.comresearchgate.net. Reduction of this compound with lithium aluminum hydride is a known method to prepare N-benzyl isoindolines datapdf.com. However, the direct reduction of this compound to N-benzylamine typically involves cleavage of the imide ring.
In the context of the Gabriel synthesis, the this compound intermediate is usually subjected to hydrolysis or hydrazinolysis to release the primary amine numberanalytics.comresearchgate.net. Hydrazinolysis, for example, involves reacting this compound with hydrazine (B178648) hydrate, which cleaves the imide ring and liberates benzylamine and phthalhydrazide (B32825) researchgate.net.
Electrochemical methods have also been explored for the selective reduction of cyclic imides, which can lead to hydroxylactams lookchem.com. However, the specific reduction of this compound to N-benzylamine via electrochemical means is not detailed in the provided snippets.
Reduction of this compound using catalysts like ruthenium (Ru) or manganese (Mn) has been studied in the context of hydrogenation, leading to products like hydroxymethylbenzamide or a mixture of 1,2-benzenedimethanol (B1213519) and benzylamine, depending on the catalyst . Ru catalysts facilitate sequential carbonyl hydrogenation and C-N bond cleavage, forming hydroxyamide intermediates . Mn catalysts, with higher Lewis acidity, are effective for carbonyl activation .
Catalytic Hydrogenation Studies (e.g., for LOHCs)
This compound (NBPT) has been investigated as a substrate in catalytic hydrogenation studies, particularly in the context of Liquid Organic Hydrogen Carriers (LOHCs). mdpi.com Hydrogenation of this compound can lead to the formation of 1,2-benzenedimethanol and benzylamine. mdpi.comresearchgate.netnih.govacs.org This transformation involves the hydrogenation of the cyclic imide to a hydroxyamide intermediate, followed by C-N bond cleavage. mdpi.comacs.org Subsequently, the lactone formed after intramolecular cyclization undergoes further hydrogenation to yield the diol product. mdpi.comacs.org
Studies have explored the use of different catalysts for this hydrogenation. Ruthenium catalysts, such as [RuClCp*(P,N)], have demonstrated high efficiency, achieving over 99% conversion to hydroxymethylbenzamide under mild conditions (1 MPa H₂, 80°C). Manganese pincer complexes, like Mn-6, have also been shown to catalyze the complete conversion of this compound to 1,2-benzenedimethanol and benzylamine, albeit at higher temperatures and pressures (130°C/30 bar H₂). researchgate.net The catalytic activity of these complexes is influenced by factors such as the ligands present.
In one study using a ruthenium catalyst (complex 1), 67% conversion of this compound was observed after 24 hours at 110 °C under 20 bar of H₂, yielding benzylamine (65%) and 1,2-benzenedimethanol (60%). nih.gov Phthalide (B148349) was also detected as a byproduct (5% yield). nih.gov Another ruthenium precatalyst (complex 2) showed similar product yields under the same conditions. nih.gov Further optimization using a different ruthenium complex (complex 3) at 135 °C and 40 bar H₂ in 1,4-dioxane (B91453) for 40 hours resulted in efficient hydrogenation of various phthalimide substrates, including this compound, yielding 1,2-benzenedimethanol and the corresponding amines in high yields. nih.govacs.org
Oxidation Reactions
This compound can undergo oxidation reactions, affecting different parts of its structure.
Oxidative Cleavage of the Benzyl Group
One notable oxidation pathway involves the oxidative cleavage of the benzyl group. This reaction can yield phthalimide and benzaldehyde. While the search results mention this transformation, detailed mechanisms or specific reagents and conditions for the oxidative cleavage of the benzyl group in this compound are not extensively provided within the immediate context of the search results, beyond general statements about common oxidizing reagents like potassium permanganate (B83412) or chromium trioxide being used for oxidation reactions of this compound . However, related research on the oxidative cleavage of benzyl C-N bonds in benzylamines suggests electrochemical methods can achieve this selectively under metal-free conditions, producing corresponding carbonyl compounds. mdpi.com Oxidative debenzylation of N-benzyl amides and O-benzyl ethers has also been reported using methods involving nitroxyl (B88944) radicals or N-bromosuccinimide/NaOAc/HOAc systems. beilstein-journals.orgorganic-chemistry.org
Grignard Reactions for Tetramethylation
This compound is a common starting material for the synthesis of isoindoline (B1297411) nitroxides, which involves an exhaustive Grignard alkylation step, typically tetramethylation with methylmagnesium halide (MeMgX). researchgate.netresearchgate.netsciencepublishinggroup.compublish.csiro.ausjp.ac.lk
Formation of N-Benzyl-1,1,3,3-tetramethylisoindoline
The reaction of this compound with an excess of methylmagnesium halide in a solvent like refluxing toluene (B28343) leads to the formation of N-benzyl-1,1,3,3-tetramethylisoindoline. researchgate.netpublish.csiro.ausjp.ac.lkgoogle.compublish.csiro.au This transformation involves the addition of four equivalents of the Grignard reagent to the two carbonyl groups of the phthalimide moiety. researchgate.net The process typically involves the initial addition of the Grignard reagent to the carbonyl groups, followed by further reactions leading to the fully alkylated isoindoline ring system. researchgate.net
Early reports on the reaction of N-methylphthalimide with methylmagnesium iodide in refluxing toluene showed low yields (never exceeding 15%) of the desired pentamethyl isoindoline and the formation of impurities. publish.csiro.au Using this compound instead of N-methylphthalimide improved the reproducibility and yield of the tetramethylated product, N-benzyl-1,1,3,3-tetramethylisoindoline, typically ranging from 35-40%. publish.csiro.au A small amount (2-3%) of an unexpected byproduct, 2-benzyl-1-ethyl-1,3,3-trimethylisoindoline, was also observed in the reaction with methyl Grignard reagent, which could be removed by recrystallization. publish.csiro.aupublish.csiro.au
A stepwise addition sequence of ethylmagnesium iodide to this compound has been shown to increase the yield of the tetraalkylation product to 60% over two steps. researchgate.net
Cross-Coupling Reactions
While this compound itself is not explicitly discussed as a direct substrate in standard cross-coupling reactions in the provided search results, related phthalimide derivatives and the concept of forming C-C bonds via cross-coupling are mentioned. Potassium phthalimidomethyl-trifluoroborate, a related compound, has been successfully employed in Suzuki-Miyaura-like cross-coupling reactions with various aryl chlorides to form C-C bonds. nih.gov This suggests that this compound derivatives or related phthalimide compounds could potentially be involved in cross-coupling strategies, possibly after functionalization to incorporate suitable coupling partners (e.g., boronic acids, halides). The synthesis of N-benzylphthalimides themselves can involve the formation of the C-N bond through reactions like S₂ reactions of benzyl halides with phthalimide or Mitsunobu reactions, but the concept of forming the C-C bond via a cross-coupling approach has been explored for related imido derivatives as a complementary synthetic strategy. nih.gov
Suzuki-Miyaura-like Cross-Coupling
Suzuki-Miyaura cross-coupling is a powerful reaction for forming carbon-carbon bonds, typically involving a boronic acid or ester and an organic halide catalyzed by a palladium complex. While this compound itself is not typically a direct coupling partner in the standard Suzuki-Miyaura reaction, derivatives containing a boronate moiety can participate in such transformations. Research has shown that potassium phthalimidomethyltrifluoroborate, a related compound, can be successfully employed in Suzuki-Miyaura-like cross-coupling reactions with various aryl chlorides. nih.gov This approach offers a complementary strategy for forming carbon-carbon bonds compared to traditional methods like SN2 reactions of benzyl halides with phthalimide. nih.gov
Studies have investigated the synthesis of phthalimido-substituted biaryl derivatives through Suzuki coupling, utilizing 4-(N-phthalimidomethyl)benzeneboronic acid pinacol (B44631) ester as a key intermediate. nih.govacs.org Various palladium catalysts, such as Pd(PPh3)4, Pd(dppf)Cl2, and Pd(OAc)2, have been explored for this coupling. nih.gov Optimized conditions using Pd(dppf)Cl2 with potassium carbonate in dry THF have proven effective for coupling with a range of aryl chlorides and bromides, yielding coupled products in good to excellent yields. nih.govacs.org The scope of these reactions includes substrates with different substituents on the aryl ring, such as methoxy, ester, ketone, and pyrrole (B145914) groups. nih.govnih.govacs.org
Imidomethylation Procedures
This compound is recognized for its role in the imidomethylation (or aminomethylation) of aromatic substrates. nih.gov This process involves introducing a phthalimidomethyl group onto another molecule. One method for achieving imidomethylation involves the use of O-phthalimidomethyl trichloroacetimidate (B1259523) as an imidomethylating agent. scribd.comuni-konstanz.de This reagent can react with various C-nucleophiles, including aromatics, alkenes, and active methylene (B1212753) compounds, in the presence of catalytic amounts of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) under mild conditions. scribd.com This procedure allows for the introduction of the phthalimidomethyl group onto these substrates. scribd.com
Spectroscopic Characterization and Structural Analysis of N Benzylphthalimide
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are used to identify characteristic functional groups and analyze the vibrational modes of N-Benzylphthalimide. chemicalbook.comchemicalbook.comspectrabase.comchemicalbook.comtcichemicals.comspectrabase.com
Assignment of Vibrational Modes
Vibrational spectra of this compound have been recorded and assigned. chemicalbook.comlookchem.comdv-expert.org Characteristic imide C=O stretching vibrations are typically observed in the IR and Raman spectra. These stretches are often found around 1770 cm⁻¹ and 1700 cm⁻¹. Assignments of vibrational modes can be validated through techniques such as isotopic substitution, for example, using ¹⁵N-labeled analogs. researchgate.net Detailed assignments are based on the concept of group vibrations, isotopic shift data, and comparisons with related molecules. researchgate.net
Analysis of Conformational Flexibility and Solvent Effects
While the core phthalimide (B116566) structure is planar, the presence of the benzyl (B1604629) group introduces conformational flexibility around the methylene (B1212753) bridge. lookchem.comdv-expert.org Solvent effects can influence the vibrational spectra and conformational preferences of molecules. Studies on the effects of mixed aqueous-organic solvents on the rates of reactions, such as the alkaline hydrolysis of this compound, highlight the importance of solvent polarity. For instance, the rate of alkaline hydrolysis decreases with increasing content of organic co-solvents like acetonitrile (B52724) and N,N-dimethylformamide. Contradictions in spectroscopic data can sometimes arise from solvent effects or conformational flexibility. Variable-temperature NMR can be employed to identify dominant conformers in solution, which can help in resolving such discrepancies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of atoms in this compound. chemicalbook.comchemicalbook.comspectrabase.comchemicalbook.comtcichemicals.com Solid-state NMR techniques, particularly with isotopic labeling, can offer insights into the structural and dynamic properties in the solid state. dtic.milsigmaaldrich.comnih.gov
¹H and ¹³C NMR Chemical Shift Assignments
Solution ¹H NMR spectra of this compound in solvents like CDCl₃ show characteristic signals for the aromatic protons and the methylene (CH₂) protons of the benzyl group. chemicalbook.com Aromatic protons typically appear as a multiplet in the range of δ 7.6–7.8 ppm, while the benzyl CH₂ group resonates as a singlet around δ 4.8 ppm. chemicalbook.com ¹³C NMR spectroscopy provides signals corresponding to the different carbon environments within the molecule. chemicalbook.comchemicalbook.com Chemical shifts in NMR spectra are measured in parts per million (ppm) and are typically referenced to a standard like TMS. umich.edu
Here is a table summarizing typical ¹H NMR chemical shifts for this compound:
| Assignment | Chemical Shift (δ, ppm) |
| Phthalimide Protons | 7.17 - 7.87 |
| Benzyl CH₂ Protons | 4.834 |
Note: Chemical shift ranges for phthalimide protons can vary depending on the specific protons and spectrometer frequency. The range 7.17-7.87 ppm is based on provided data chemicalbook.com. The benzyl CH₂ is reported as a singlet at 4.834 ppm chemicalbook.com.
Solid-State NMR Characterization (¹⁵N and ¹³C isotopic labelling)
Solid-state NMR, particularly using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), is valuable for studying the structure and dynamics of this compound in the solid state. dtic.milsigmaaldrich.comnih.gov Isotopic labeling, specifically with ¹⁵N and ¹³C, is crucial for enhancing sensitivity and obtaining site-specific information in solid-state NMR experiments. dtic.milsigmaaldrich.comnih.govst-andrews.ac.uk
Studies involving solid-state ¹⁵N NMR of N-substituted phthalimides, including this compound, have been conducted to understand the orientation of the chemical shift tensor with respect to the local molecular geometry. dtic.mil This is particularly relevant for using these compounds as model systems for studying polymers like polyimides. dtic.mil ¹⁵N chemical shifts in solid-state NMR are typically referenced externally, for example, to ¹⁵NH₄Cl. researchgate.netuniversiteitleiden.nlnih.gov
Incorporating ¹³C isotopic labeling allows for detailed analysis of the carbon framework in the solid state, including studies of molecular motion and packing. dtic.milsigmaaldrich.comnih.gov Selective ¹³C labeling can simplify spectra and facilitate the extraction of structural parameters like internuclear distances. sigmaaldrich.comnih.gov
Conformational Analysis via Variable-Temperature NMR
Variable-temperature NMR is a powerful technique for investigating conformational dynamics in solution. By acquiring NMR spectra at different temperatures, it is possible to observe changes in peak shapes and positions that report on the interconversion between different conformers. This can help in identifying the presence of rotational isomers and determining the thermodynamic and kinetic parameters of conformational exchange processes. For this compound, variable-temperature NMR could potentially provide insights into the rotation of the benzyl group relative to the phthalimide ring and how this motion is affected by temperature and solvent. nih.gov
X-ray Crystallography and Crystal Structure Analysis
X-ray crystallography is a powerful technique employed to determine the precise three-dimensional arrangement of atoms within a crystal rigaku.comanton-paar.com. Analysis of the diffraction pattern produced by X-rays passing through a single crystal of this compound allows for the elucidation of its molecular geometry, conformation, and how molecules pack together in the solid state rigaku.comanton-paar.com.
Molecular Geometry and Conformation
The molecular structure of this compound is characterized by a planar phthalimide ring linked to a phenyl ring by a methylene group. This arrangement typically results in a non-planar, "rooftop" geometry researchgate.net. The conformation is often described by the dihedral angle between the plane of the phthalimide moiety and the plane of the phenyl ring nih.govnih.gov. Reported dihedral angles in crystal structures of this compound and related derivatives are approximately 81.3° to 86.9°, highlighting the nearly orthogonal orientation of the two aromatic systems nih.goviucr.orgscienceopen.com. For instance, one study reported a dihedral angle of 81.3 (2)° between the least-squares planes of the subunits in a monoclinic polymorph iucr.orgscienceopen.com. Another study on an this compound derivative found a dihedral angle of 84.7 (6)° nih.gov. This "rooftop" shape is a key feature influencing the molecule's behavior in the solid state and in solution.
Analysis of Bond Lengths and Torsion Angles
Analysis of bond lengths and torsion angles derived from X-ray crystallography provides detailed information about the bonding and conformation within the this compound molecule. Typical bond lengths within the phthalimide ring and the benzyl group are consistent with standard values for similar organic compounds. Specific bond lengths, such as the C=O double bonds of the imide carbonyls (around 1.21 Å) and the C-N bonds connecting the nitrogen to the carbonyl carbons (around 1.38 Å), are characteristic of the phthalimide moiety . Torsion angles, particularly those around the methylene bridge connecting the nitrogen to the benzyl group, are crucial in defining the "rooftop" conformation. For example, torsion angles involving the N1—C9—C10—C11 atoms have been reported to be around -82.66° to 86.9°, further illustrating the spatial relationship between the phthalimide and phenyl rings researchgate.netnih.gov. The N1—C9—C10 bond angle has been reported around 111.18° to 114.4° researchgate.netnih.goviucr.orgscienceopen.com.
Here is a summary of some crystallographic data points:
| Parameter | Value(s) | Reference(s) |
| Dihedral angle (phthalimide-phenyl) | ~81.3° to 86.9° | nih.goviucr.orgscienceopen.com |
| Interplanar distance (phthalimide stacking) | ~3.394 Å, 3.495 Å | researchgate.net |
| C=O bond length (imide) | ~1.21 Å | |
| C-N bond length (imide) | ~1.38 Å | |
| N1—C9—C10—C11 torsion angle | ~-82.66° to 86.9° | researchgate.netnih.gov |
| N1—C9—C10 bond angle | ~111.18° to 114.4° | researchgate.netnih.goviucr.orgscienceopen.com |
Interactive Table: Crystallographic Data Highlights
UV-Vis Spectroscopy and Photophysical Properties
UV-Vis spectroscopy is a technique used to measure the absorption of ultraviolet and visible light by a substance, providing information about its electronic transitions uomustansiriyah.edu.iq. Photophysical properties, such as fluorescence behavior and quantum yield, relate to how a molecule interacts with light after absorption, including emission of light. Phthalimides are known to undergo various photochemical reactions due to their favorable photophysical properties researchgate.net.
Fluorescence Behavior and Quantum Yields
Fluorescence is the emission of light by a substance that has absorbed light rsc.org. The fluorescence behavior of this compound and its derivatives is an important aspect of their photophysical characterization. Studies on related compounds, such as 4-amino-N-benzylphthalimide, have investigated their fluorescence properties, including fluorescence intensity and quantum yields researchgate.netresearchgate.net. The fluorescence behavior of 4-amino-N-benzylphthalimide was found to be highly dependent on the surrounding media and, in the case of dendronized derivatives, on the generation of the dendrimer researchgate.netresearchgate.net. For bare 4-amino-N-benzylphthalimide, a fluorescence quantum yield of 0.12 was reported in methanol (B129727) researchgate.net. Dendronization led to a significant reduction in fluorescence intensity and lower quantum yields (e.g., 0.017 for G1.0, 0.0042 for G2.0, 0.0028 for G3.0, and 0.0016 for G4.0 in methanol) researchgate.net. This indicates that the fluorescence properties of the phthalimide core can be significantly affected by attached groups and their interaction with the environment. Phthalimides are known to undergo efficient photodecarboxylation reactions, which are related to their photophysical characteristics researchgate.net.
Here is a summary of some photophysical data points for 4-amino-N-benzylphthalimide (a related compound):
| Property | Value(s) (in Methanol) | Reference(s) |
| Absorption Maximum (λmax) (bare compound) | Solvent-sensitive | researchgate.netresearchgate.net |
| Absorption Maximum (λmax) (dendronized) | 334 nm | researchgate.netresearchgate.net |
| Fluorescence Quantum Yield (bare compound) | 0.12 | researchgate.net |
| Fluorescence Quantum Yield (G1.0 dendron) | 0.017 | researchgate.net |
| Fluorescence Quantum Yield (G4.0 dendron) | 0.0016 | researchgate.net |
Interactive Table: Photophysical Data Highlights (4-amino-N-benzylphthalimide)
Proton Sensing and Switchable Fluorescence
Research into the spectroscopic properties of phthalimide derivatives has revealed their potential utility in sensing applications. While studies focusing directly on the proton sensing and switchable fluorescence of this compound itself are limited in the provided search results, investigations involving poly(ester-amine) dendrimers incorporating a focal 4-amino-N-benzylphthalimide (4-ANBP) core have demonstrated such capabilities. These studies highlight how the photophysical properties of the phthalimide moiety can be modulated by environmental factors, particularly pH, within a larger molecular architecture.
The fluorescence behavior of dendronized 4-ANBP has been shown to be significantly influenced by the dendrimer generation and the surrounding medium. Compared to the bare 4-ANBP core, the fluorescence intensity of dendronized versions in methanol was substantially reduced, accompanied by a blue shift in the emission wavelength acs.orgfigshare.com. This suggests interactions within the dendrimer structure affect the excited state properties of the phthalimide core.
A key finding in these studies is the response of the dendrimer-phthalimide system to changes in proton concentration. The addition of acid, such as sulfuric acid, to a methanol solution of the dendrimer resulted in a marked increase in fluorescence intensity, described as an amplification effect acs.orgfigshare.com. This "turn-on" fluorescence is attributed to the protonation of tertiary amine groups within the dendrimer structure acs.orgfigshare.com. Acid titration experiments confirmed the protonation of these amine sites acs.orgfigshare.com.
The fluorescence quantum yields (ΦF) of bare 4-ANBP and its dendronized counterparts were measured, indicating a decrease in quantum yield with increasing dendrimer generation in methanol. acs.orgfigshare.com
| Compound | Medium | Fluorescence Quantum Yield (ΦF) |
| 4-ANBP | Methanol | 0.12 |
| Dendrimer G1.0 | Methanol | 0.017 |
| Dendrimer G2.0 | Methanol | 0.0042 |
| Dendrimer G3.0 | Methanol | 0.0028 |
| Dendrimer G4.0 | Methanol | 0.0016 |
The significant amplification of fluorescence upon protonation underscores the sensitivity of the 4-amino-N-benzylphthalimide core's photophysical properties to changes in its protonation state within the dendrimer environment. This switchable fluorescence behavior, triggered by protonation, forms the basis for its application as a proton sensor.
Computational and Theoretical Studies of N Benzylphthalimide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure, geometry, and properties of molecules. For N-Benzylphthalimide and related compounds, DFT calculations provide valuable theoretical data on molecular behavior.
Geometry Optimization and Molecular Structure Prediction
Geometry optimization using DFT is a process that determines the most stable arrangement of atoms in a molecule by finding the minimum energy configuration stackexchange.comresearchgate.net. This iterative procedure calculates the energy and forces on each atom at a starting geometry and then adjusts the atomic positions until the lowest energy structure is found stackexchange.com. This compound is described as a roof-shaped molecule comprising a planar cyclic imide and a phenyl ring connected by a methylene (B1212753) group sigmaaldrich.comchemicalbook.com. Computational studies, likely employing geometry optimization, support this structural description. The crystal structure of this compound features parallel layers of phthalimides stacked along the a axis chemicalbook.com.
Vibrational Frequency and Spectral Simulations
DFT calculations can be used to compute vibrational frequencies, which are essential for understanding the vibrational spectra (infrared and Raman) of a molecule. These calculated frequencies can be compared with experimental spectroscopic data to confirm molecular structure and assign observed spectral bands researchgate.net. Vibrational spectra of this compound have been recorded and assigned experimentally sigmaaldrich.comchemicalbook.com. While specific computational details for this compound's vibrational frequencies are not extensively detailed in the provided snippets, studies on related molecules like aminomethyl-dimethyl-phosphine oxide and N-phenylphthalimide demonstrate the application of DFT (e.g., B3LYP/6-31G, MP2/6-31G) for calculating vibrational spectra and achieving good agreement with experimental data researchgate.net. This indicates that similar computational approaches can be applied to this compound to simulate its vibrational spectrum and aid in peak assignment.
Electronic Structure Analysis (e.g., HOMO-LUMO, charge transfer)
Electronic structure analysis using DFT provides insights into the distribution of electrons within a molecule, its reactivity, and electronic transitions. Key aspects include the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the investigation of charge transfer phenomena nih.govnih.govchalcogen.roresearchgate.netbeilstein-journals.org. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and electronic properties nih.govchalcogen.ro. A narrow frontier orbital gap can suggest significant charge transfer interactions within the molecule and high chemical reactivity nih.gov. DFT calculations can also be used to analyze molecular electrostatic potential (MEP), which reveals the charge distribution and potential sites for electrophilic and nucleophilic attack nih.govbeilstein-journals.org. Furthermore, techniques like Natural Bond Orbital (NBO) analysis can quantify charge transfer and delocalization within the molecule nih.govnih.govchalcogen.ro. Time-Dependent DFT (TD-DFT) is employed to calculate excited states and simulate UV-Vis absorption spectra, helping to understand electronic transitions nih.govbeilstein-journals.org. Studies on related compounds have utilized these DFT-based methods to examine HOMO-LUMO distributions, charge transfer characteristics, and their correlation with chemical and biological activity chalcogen.roresearchgate.netbeilstein-journals.org.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a small molecule (ligand) when bound to a macromolecular target, such as a protein. It is widely used in drug discovery to estimate the binding affinity and understand the nature of ligand-target interactions f1000research.comnih.gov.
Ligand-Target Protein Interactions
Molecular docking studies involving this compound and its derivatives have been conducted to explore their potential interactions with various biological targets, particularly enzymes acs.orgresearchgate.netnih.gov. These studies aim to identify how the ligand fits into the protein's binding pocket and which amino acid residues are involved in interactions such as hydrogen bonding, Van der Waals forces, and hydrophobic contacts nih.govresearchgate.net. For instance, phthalimide (B116566) derivatives, including N-benzyl-substituted ones, have been investigated through molecular docking for their inhibitory activity against enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), revealing shared interacting residues within the binding pockets acs.org. Docking simulations can predict the binding pose and highlight crucial interactions between the ligand and the target protein researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a correlation between the structural properties of compounds and their biological activities. atlantis-press.comatlantis-press.com By analyzing various molecular descriptors, QSAR models aim to predict the activity of new or untested compounds based on their chemical structures. This approach is widely applied in drug discovery and medicinal chemistry to optimize the design of molecules with desired biological profiles. atlantis-press.com
Correlation of Molecular Descriptors with Biological Activity
QSAR studies involving phthalimide derivatives, including this compound, have explored the relationship between molecular descriptors and various biological activities. These studies aim to identify which structural features and physicochemical properties are crucial for a compound's activity. For instance, research on phthalimide analogues as inhibitors has utilized QSAR analysis. japsonline.com
While specific detailed QSAR models solely focused on this compound were not extensively found in the search results, studies on related phthalimide derivatives highlight the types of descriptors commonly employed. These can include parameters related to lipophilicity (e.g., ClogP), electronic properties (e.g., E_LUMO), and structural indices (e.g., Hosoya Index). atlantis-press.comatlantis-press.comresearchgate.net The correlation of these descriptors with observed biological activities, such as enzyme inhibition or other pharmacological effects, helps in understanding the mechanism of action and guiding the synthesis of more potent analogues. atlantis-press.comacs.org
A study investigating N-benzoyl-N'-naphthylthiourea derivatives, structurally related to phthalimides, used QSAR to correlate anticancer activity (VEGFR2 inhibition) with lipophilic and electronic properties. The best QSAR model included terms for ClogP and E_LUMO, indicating their influence on activity. atlantis-press.comatlantis-press.com Although this specific study is not on this compound itself, it illustrates the application of QSAR in understanding how molecular properties influence the biological activity of related structural classes.
Another study on phthalimide derivatives explored their anxiolytic activity and performed modeling studies to understand conformational similarities with benzodiazepines, a class of compounds known for anxiolytic effects. This suggests that molecular shape and conformational aspects, which can be captured by certain molecular descriptors, are important for the activity of phthalimide-based compounds.
The weak inhibitory activity of simple this compound against MAO-B has been noted, and it is suggested that this activity could potentially be improved with SAR studies involving substituted N-benzyl phthalimides with varying electronic and hydrophobic moieties. acs.orgnih.gov This underscores the potential for QSAR analysis to guide structural modifications to enhance biological activity.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. This provides insights into the dynamic behavior of molecular systems, including conformational changes, interactions with solvents or proteins, and the exploration of energy landscapes. acs.orgnih.govacs.org
While direct studies detailing extensive molecular dynamics simulations specifically focused on isolated this compound were not prominently found, MD simulations have been applied to study the interactions of related phthalimide derivatives with biological targets. For example, MD simulations have been used to evaluate the interaction modes and binding processes of phthalimide-based inhibitors with enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). acs.orgnih.gov These simulations can provide a complete computational perspective of molecular interactions at the atomic level, including protein dynamics and drug-target binding. acs.orgnih.gov
The application of MD simulations to phthalimide derivatives suggests that this technique can be valuable for understanding the dynamic behavior of this compound in various environments, including its potential interactions with biological macromolecules. MD simulations can help to refine the understanding of structure-activity relationships by considering the flexibility of the molecule and the dynamics of its binding site.
Conformational Analysis and Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. The energy landscape describes the potential energy of a molecule as a function of its conformation, illustrating the relative stability of different conformers and the energy barriers between them. uit.noubc.ca
This compound is described as having a non-planar "rooftop" geometry with a dihedral angle between the phthalimide and phenyl rings. The planar nature of the benzene (B151609) and imide groups and the dihedral angle between them are structural features that influence its conformation. japsonline.comwisdomlib.org
Studies on related phthalimide derivatives have utilized conformational analysis to understand their behavior. For instance, research on alkylthio-substituted phthalimides explored their conformational landscape, noting how different conformers could influence intramolecular processes like electron transfer. researchgate.netresearchgate.net Fluorescence studies combined with computational methods have been used to map the conformational landscape of these molecules. researchgate.netresearchgate.net
The conformational flexibility of the benzyl (B1604629) group in this compound allows for various orientations of the phenyl ring relative to the phthalimide core. Understanding these preferred conformations and the energy barriers to interconversion is important as the three-dimensional structure of a molecule significantly influences its physical, chemical, and biological properties. Computational methods, such as density functional theory (DFT) calculations, are often employed in conformational analysis to determine the relative energies of different conformers and to explore the energy landscape. researchgate.net
Solid-state NMR spectroscopy combined with computational methods has been used to study the orientation of the chemical shift tensor in N-substituted phthalimides, including this compound, providing insights into their molecular structure and dynamics in the solid state. dtic.mil
The conformational landscape of molecules can influence their interaction with binding sites on proteins or other biological targets. uit.no Therefore, a thorough conformational analysis of this compound is crucial for understanding its potential biological activities and for rationalizing structure-activity relationships.
Applications of N Benzylphthalimide in Advanced Chemical Synthesis
Precursor for Primary Amines and Alpha-Amino Acids
N-Benzylphthalimide is utilized in the preparation of aliphatic primary amines and alpha-amino acids, which are important in the pharmaceutical and agrochemical industries.
Gabriel Synthesis Hydrolysis for Benzylamine (B48309)
The Gabriel synthesis is a well-established method for synthesizing primary amines, and this compound is a key intermediate in the preparation of benzylamine via this route. The synthesis typically involves the reaction of potassium phthalimide (B116566) with benzyl (B1604629) halides (such as benzyl bromide or benzyl chloride) to form this compound. pearson.combrainly.comaskfilo.com Subsequent hydrolysis or hydrazinolysis of the this compound cleaves the phthalimide group, releasing the primary amine, benzylamine. pearson.combrainly.com This method is particularly useful for selectively producing primary amines and avoiding the formation of secondary or tertiary amines. pearson.combrainly.com
Synthesis of Heterocyclic Compounds and Derivatives
This compound is employed in the synthesis of a variety of heterocyclic compounds and their derivatives. lookchem.comchemicalbook.com
Tetraphenylisoindolines and Fluorinated Porphyrin Derivatives
This compound is used in the synthesis of 2-benzyl-1,1,3,3-tetraphenylisoindoline and tailor-made highly fluorous porphyrin derivatives. lookchem.comchemicalbook.com These syntheses highlight the utility of this compound in constructing complex molecular architectures with potential applications in various fields. lookchem.com
N-Benzylisoindole and other Phthalimide Derivatives
This compound serves as a starting material for the synthesis of various pharmaceutical compounds, including N-benzylisoindole. lookchem.comchemicalbook.com Its phthalimide group also allows it to act as a precursor for other phthalimide derivatives. smolecule.com
Imidomethyltrifluoroborates for Cross-Coupling
Potassium phthalimidomethyltrifluoroborate, derived from phthalimide, has been successfully utilized in Suzuki-Miyaura-like cross-coupling reactions with aryl chlorides. This represents a complementary synthetic approach for forming carbon-carbon bonds. nih.gov While the direct use of this compound in this specific reaction class isn't explicitly detailed in the provided snippets, the successful application of a related phthalimidomethyltrifluoroborate suggests the potential for this compound derivatives in similar cross-coupling strategies.
Building Block for Complex Molecular Architectures
This compound functions as a crucial building block for the development of complex molecular structures. lookchem.com The presence of the phthalimide group makes it a valuable precursor for other organic molecules, and its benzyl group can participate in various reactions, contributing to its versatility in organic synthesis. smolecule.com This role as a building block allows for the modification of its structure to potentially enhance biological activity or create novel materials. smolecule.com
Poly(ester-amine) Dendrimers with Focal 4-Amino-N-benzylphthalimide
This compound derivatives have been utilized in the synthesis of poly(ester-amine) dendrimers. Specifically, dendrimers with a focal point of 4-amino-N-benzylphthalimide (4-ANBP) have been synthesized and studied. figshare.comresearchgate.netfigshare.comtheses.fr These dendrimers have shown potential as sensitive media probes and switchable proton sensors. figshare.comresearchgate.netfigshare.com
Research has investigated the synthesis and photophysical properties of different generations of poly(ester-amine) dendrimers with 4-amino-N-benzylphthalimide as the core. figshare.comresearchgate.net Studies indicate that the photophysical behavior of these dendronized 4-ANBPs is significantly influenced by the generation of the dendrimer and the surrounding media. figshare.comresearchgate.net For instance, the fluorescence intensity of dendronized 4-ANBP in methanol (B129727) was observed to decrease substantially with increasing dendrimer generation compared to bare 4-ANBP. figshare.comresearchgate.net
The synthesis of these dendrimers often involves starting from an amine and utilizing a series of steps. For example, one approach involves preparing the amine via the Gabriel reaction, followed by exhaustive Michael reaction with methyl acrylate, and subsequent reactions to build the dendrimer generations. mdpi.com
Protecting Group Chemistry for Amines
Phthalimides, including this compound, are well-suited for use as protecting groups for primary amines in organic synthesis. smolecule.commdma.chorganic-chemistry.org This application is particularly valuable because it allows for the selective protection of primary amines, preventing the formation of unwanted secondary or tertiary amines during reactions. pearson.commasterorganicchemistry.com
The Gabriel synthesis is a classical method for preparing primary amines using phthalimide as a protected amine source. pearson.commasterorganicchemistry.com This process typically involves reacting phthalimide with a base to form the phthalimide anion, which then undergoes an SN2 reaction with an alkyl halide, such as benzyl bromide, to form N-alkylphthalimides like this compound. pearson.commasterorganicchemistry.comresearchgate.net The protected amine (N-alkylphthalimide) can then be deprotected to release the primary amine. pearson.commasterorganicchemistry.com
While traditional deprotection methods often involve hydrazinolysis or basic hydrolysis, which can have limitations, research has explored alternative, milder methods for removing the phthalimide group. mdma.chorganic-chemistry.org For example, a method using NaBH₄/2-propanol followed by acetic acid has been reported as a gentle, near-neutral approach for deprotecting phthalimides, including this compound. mdma.chorganic-chemistry.org This approach can afford the corresponding amine and phthalide (B148349) as a neutral by-product. mdma.ch
The use of phthalimides as protecting groups is beneficial in peptide synthesis as well, where blocking both hydrogens of a primary amine is desirable to avoid racemization. mdma.chorganic-chemistry.org
Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₂ | ontosight.aisigmaaldrich.comfishersci.ca |
| Molecular Weight | 237.25 g/mol or 237.26 g/mol | nih.govsigmaaldrich.comfishersci.ca |
| CAS Number | 2142-01-0 | ontosight.aisigmaaldrich.comfishersci.ca |
| Melting Point | 114-116 °C or 120-122°C | ontosight.aisigmaaldrich.comlookchem.com |
| Appearance | White to light yellow crystalline powder | lookchem.comsmolecule.com |
Advanced Research on Biological Activities and Mechanistic Insights
Enzyme Inhibition Studies
Research into the biological activities of N-benzylphthalimide and its derivatives has revealed inhibitory effects on various enzymes, including monoamine oxidases (MAO) and cholinesterases (ChE). These studies are crucial for understanding the potential therapeutic applications of these compounds, particularly in neurological disorders.
Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)
Studies have explored the inhibitory potential of this compound and related phthalimide (B116566) derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). MAO enzymes play a significant role in the metabolism of neurotransmitters, and their inhibition is a strategy for treating neurodegenerative diseases like Alzheimer's and Parkinson's. Simple this compound has been reported to show weak inhibition of MAO-B with an IC50 value of 10.5 μM when compared to a standard inhibitor. wikipedia.orgguidetopharmacology.org While this compound itself exhibits modest activity, modifications to the structure of phthalimide derivatives have led to compounds with more potent MAO inhibition. fishersci.ca
Cholinesterase (ChE) Inhibition (AChE and BChE)
Inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for the symptomatic treatment of Alzheimer's disease, aiming to increase acetylcholine (B1216132) levels in the brain. Phthalimide derivatives have been investigated for their ChE inhibitory properties. wikipedia.orgguidetopharmacology.orgchem960.com While specific inhibition data for this compound against AChE and BChE is not as prominently reported as for some derivatives, the phthalimide scaffold is recognized as a basis for developing ChE inhibitors. For instance, phthalimide derivatives have shown inhibitory activity against AChE and BChE, with varying potencies. wikipedia.orgguidetopharmacology.org More potent inhibition has been observed with phthalimide-based compounds incorporating specific structural features, such as N-benzylpyridinium residues. chem960.com A 2-fluorobenzylpyridinium derivative, structurally related to this compound, demonstrated potent inhibition against both AChE and BChE, with IC50 values of 0.77 μM and 8.71 μM, respectively. chem960.com
Structure-Activity Relationships (SAR) in Enzyme Inhibition
Structure-Activity Relationship (SAR) studies are vital for optimizing the enzyme inhibitory potential of phthalimide derivatives. For MAO inhibition, research suggests that N-substitution on the phthalimide ring may not significantly increase MAO-B inhibition. nih.gov However, modifications to the N-substituent can influence the activity against both MAO and ChE. wikipedia.orgguidetopharmacology.org The introduction of various moieties, such as electron-donating, electron-withdrawing, heterocyclic, and fluorinated groups, to the N-benzyl-substituted phthalimides has been explored to improve their binding affinity and inhibitory activity against ChE and MAO enzymes. wikipedia.orgguidetopharmacology.org Increased hydrophobic character through lipophilic substituents and increased chain length can potentially lead to improved binding interactions with the target proteins. wikipedia.org For cholinesterase inhibition, the nature and position of substituents on the benzyl (B1604629) ring, as well as the linker connecting the phthalimide and other functional groups, play a significant role in determining inhibitory potency and selectivity towards AChE or BChE. chem960.com
Modulation of Biological Response (e.g., Immunomodulatory Effects)
Beyond enzyme inhibition, this compound and its analogs have demonstrated the ability to modulate biological responses, particularly in the context of immunomodulation.
Tumor Necrosis Factor-alpha (TNF-α) Production Regulation
Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine involved in inflammation and immune regulation. Dysregulation of TNF-α production is implicated in various diseases. This compound analogs have been found to exhibit activity similar to thalidomide (B1683933) in regulating TNF-α production in human leukemia cell lines, such as HL-60 cells, stimulated by agents like 12-O-tetradecanoylphorbol-13-acetate (TPA). This effect can be bidirectional, either enhancing or inhibiting TNF-α production, depending on the cell type and the inducer used.
Mechanism of Action and SAR in TNF-α Modulation
The mechanism by which this compound and its analogs modulate TNF-α production is an area of ongoing research. It is understood to involve interaction with specific molecular targets. SAR studies have shown that modifications to the N-substituent of phthalimide derivatives significantly impact their effect on TNF-α production. For instance, while this compound itself showed weaker TNF-α production-enhancing activity compared to thalidomide, the introduction of a methyl group at the ortho-position of the benzyl moiety resulted in activity comparable to that of thalidomide. The bidirectional nature of TNF-α regulation by these compounds has been linked to their electronic state and enantiomeric form. These findings highlight the importance of specific structural features on the benzyl group in modulating TNF-α production and suggest potential pathways involving interactions with cellular components that regulate cytokine synthesis and release.
Anticonvulsant Properties of this compound and Derivatives
Research has identified this compound as possessing anticonvulsant properties. rjpbcs.comresearchgate.net Studies have investigated its effectiveness in animal models, indicating a potential for therapeutic use in conditions like epilepsy. rjpbcs.comresearchgate.net
In Vivo Efficacy and Sustained Action
Studies using adult Swiss mice have shown that this compound exhibits seizure-protective effects. rjpbcs.comresearchgate.netresearchgate.netijsr.net Convulsions induced by maximum electroshock therapy were used to evaluate its anticonvulsant activity. rjpbcs.comresearchgate.netijsr.net this compound demonstrated a long duration of action, with protection observed even after forty-eight hours. rjpbcs.comresearchgate.netresearchgate.netijsr.net However, it was noted to have a slower onset of action compared to N-Cyclopentylphthalimide, which could be attributed to the presence of the bulky aromatic group. rjpbcs.com
Comparison with Other Phthalimide Derivatives
In comparative studies, this compound and N-Cyclopentylphthalimide were synthesized and screened for anticonvulsant properties. rjpbcs.comresearchgate.netresearchgate.netijsr.net Both compounds were found to possess significant central nervous system and anticonvulsant properties. rjpbcs.com While N-Cyclopentylphthalimide had a faster onset of action, this compound also exhibited a long duration of action. rjpbcs.com Another study on N-arylphthalimides showed that several analogs protected against pentylenetetrazole-induced seizures, with a 1-naphthyl derivative showing higher potency than phenytoin (B1677684) in some seizure models. researchgate.net Research on other phthalimide derivatives has also explored their anticonvulsant activities using models like maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, with some derivatives showing activity comparable to or exceeding traditional antiepileptic agents in the MES model. researchgate.netresearchgate.net
Table 1: Comparison of Anticonvulsant Properties of this compound and N-Cyclopentylphthalimide in Swiss Mice (Maximum Electroshock Model)
| Compound | Onset of Action | Duration of Action |
| This compound | Slower | Long |
| N-Cyclopentylphthalimide | Faster | Long |
*Based on findings from Iniaghe et al., 2010. rjpbcs.com
Underlying Anticonvulsant Mechanisms
While specific detailed mechanisms for this compound are still under investigation, the mechanism of action of phthalimide derivatives in general involves interaction with specific molecular targets. Some studies on related compounds suggest potential mechanisms such as the enhancement of the transition of voltage-gated Na+ channels to the slow-inactivated state. researchgate.net Other research on N-arylisoindoline pharmacophores indicates potential interaction with residues of NaV1.2 through hydrogen bonds and hydrophobic interactions within the channel's inner pore, suggesting an ability to inhibit Na+ channels. researchgate.net The diverse behavioral changes induced by different phthalimide molecules suggest they might act through varied mechanisms. nih.gov
Antimalarial Activity
Phthalimide derivatives have also shown promise in the area of antimalarial research. nih.gov
Inhibitory Activity Against Plasmodium falciparum
Studies have described the synthesis and evaluation of N-phenyl phthalimide derivatives with inhibitory activities against Plasmodium falciparum, including both sensitive and resistant strains. nih.govresearchgate.net These compounds have shown activity in the low micromolar range. nih.govresearchgate.net For instance, one derivative, 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione, exhibited antimalarial activity against sensitive and resistant P. falciparum strains with IC50 values below 10 µM. nih.gov This compound also demonstrated a slow-acting mechanism similar to that of atovaquone (B601224). nih.govresearchgate.net
Table 2: Inhibitory Activity of a Phthalimide Derivative Against Plasmodium falciparum
| Compound | P. falciparum Strain | IC50 (µM) |
| 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione | Sensitive and Resistant | < 10 |
*Based on findings from Okada-Junior et al., 2018. nih.gov
Inhibition of Cytochrome bc1 Complex
Enzymatic assays have indicated that certain phthalimide derivatives, such as 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione, inhibit the Plasmodium falciparum cytochrome bc1 complex. nih.govresearchgate.netacs.org Molecular docking studies have suggested that the binding mode of this derivative is at the Qo site of the cytochrome bc1 complex. nih.govresearchgate.netacs.org The cytochrome bc1 complex is crucial for electron transfer in the mitochondria of the parasite, maintaining the organelle's membrane potential. nih.gov Inhibition of this complex is a known mechanism of action for antimalarial drugs like atovaquone. nih.govacs.org The binding of inhibitors like atovaquone to the bc1 complex involves interactions with residues at the Qo site, including hydrogen bonds and hydrophobic interactions. acs.org
Slow-Acting Mechanism and Selectivity
Research into phthalimide derivatives has indicated a slow-acting mechanism for some compounds, particularly in the context of antimalarial activity. For instance, a specific N-phenyl phthalimide derivative, 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione (compound 10), demonstrated a slow-acting mechanism against Plasmodium falciparum, similar to that of atovaquone. acs.orgnih.govacs.orgnih.gov This slow action was associated with inhibitory activity in the later ring stages or early trophozoites of the parasite's intraerythrocytic cycle. nih.gov The compound also exhibited considerable selectivity indices against human cells (HepG2), with IC₅₀ values greater than 250 µM, while showing activity against P. falciparum strains in the low micromolar range (IC₅₀ < 10 µM). acs.orgnih.gov Enzymatic assays suggested that this slow-acting mechanism is related to the inhibition of the P. falciparum cytochrome bc₁ complex. acs.orgnih.govacs.orgnih.gov
Potential as Anticancer and Antiviral Agents
Phthalimide derivatives, including this compound, have been explored for their potential in drug development, particularly as anticancer and antiviral agents. nih.govbiomedgrid.com Studies indicate that modifications to the N-substituent of phthalimide derivatives can significantly influence their biological effects, including their impact on tumor necrosis factor-alpha production. Certain N-benzylphthalimides have shown distinct effects depending on the specific substituents on the phenyl or benzyl group, suggesting their potential as therapeutic agents. Phthalimide derivatives have been reported to induce apoptosis and inhibit cell cycle progression in cancer cells. Research has also investigated phthalimide derivatives for their antiviral properties against various viruses, including herpes simplex viruses 1 and HIV. biomedgrid.com
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor Activities
N-Benzylphthalimides have been found to exhibit non-nucleoside HIV-1 reverse transcriptase (RT) inhibitor activities. nih.govwisdomlib.orgresearchgate.net HIV-1 RT is a crucial enzyme for the replication of the human immunodeficiency virus type 1. thaiscience.infoglobalhealthsciencegroup.comscienceasia.org Non-nucleoside RT inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to a specific hydrophobic pocket on the HIV-1 RT enzyme, distinct from the substrate-binding site. thaiscience.infoscienceasia.org This binding does not terminate the DNA chain but slows down the incorporation of deoxynucleotide triphosphates. thaiscience.infoscienceasia.org Studies, including molecular docking analyses, have investigated the interaction of phthalimide derivatives with HIV-1 RT. thaiscience.infoglobalhealthsciencegroup.comcmu.ac.th These studies suggest that some phthalimide compounds can bind in a similar position and orientation to clinically used NNRTIs like nevirapine. thaiscience.infocmu.ac.th The bound conformations of potent phthalimide inhibitors have been described as having a "roof-like" shape, which is characteristic of the three-dimensional pharmacophore for NNRTIs. thaiscience.infocmu.ac.th While this compound itself has shown weak inhibition of monoamine oxidase-B (MAO-B), related N-benzyl-substituted phthalimides are being investigated to improve inhibitory activity and binding affinity through structural modifications. nih.gov
Antibacterial Activity
This compound and its derivatives have demonstrated antibacterial activity. nih.govbiomedgrid.comsmolecule.combiolifejournals.comf1000research.comnih.govekb.egresearchgate.netijsr.netwisdomlib.orgresearchgate.net Research indicates that N-substituted phthalimides can inhibit the growth of various bacteria and fungi, suggesting their utility in developing new antimicrobial agents. Studies have evaluated the antimicrobial effects of phthalimide derivatives against a range of strains, including Gram-positive and Gram-negative bacteria, yeast, and filamentous fungi. biolifejournals.comf1000research.comekb.egijsr.netmdpi.com Some phthalimide derivatives have shown activity against specific bacterial species such as Bacillus japonecum, Escherichia coli, and Staphylococcus aureus. biolifejournals.comf1000research.comresearchgate.net The antibacterial activity of phthalimide derivatives can be influenced by structural modifications. biolifejournals.comnih.gov For example, in studies of N-benzylsalicylthioamides (related structures), antibacterial activity was found to increase with lipophilicity and the presence of halogens. nih.gov While some studies have reported promising antibacterial activity for phthalimide derivatives, others note variable inhibition rates depending on the specific compound and bacterial strain. f1000research.comekb.eg
Emerging Research Directions and Future Prospects
Development of N-Benzylphthalimide-Based Sensors and Probes
The unique structural and photophysical properties of this compound and its derivatives are being explored for the development of sensitive sensors and probes.
Molecular Interferometers
This compound has been investigated as a model compound for molecular interferometers. This suggests its potential utility in systems designed to detect and measure subtle changes in molecular environments, likely leveraging its optical properties.
Fluorescent Probes and Switchable Proton Sensors
Poly(ester-amine) dendrimers incorporating 4-amino-N-benzylphthalimide (4-ANBP) as the core have been synthesized and studied for their photophysical properties. These dendrimers have shown potential as sensitive media probes and switchable proton sensors. tsinghua.edu.cn, acs.org, acs.org The fluorescence behavior of these dendronized 4-ANBPs is significantly influenced by the dendrimer generation and the surrounding medium. acs.org, acs.org
Specifically, the fluorescence intensity of dendronized 4-ANBP in methanol (B129727) was significantly reduced compared to bare 4-ANBP, with a notable blue shift in emission wavelength. acs.org The fluorescence quantum yields also decreased with increasing dendrimer generation, indicating strong interactions between the fluorophore and the dendrimer architecture. acs.org
A key finding is the ability to switch the fluorescence emission of these dendrimers on and off through the protonation and deprotonation of tertiary amine groups within their structure. acs.org This switchable behavior, particularly pronounced in higher generation dendrimers, highlights their potential as highly sensitive and switchable fluorescent proton sensors. acs.org
The following table summarizes the fluorescence quantum yields (ϕf) in methanol for bare 4-ANBP and different generations of dendronized 4-ANBP:
| Compound | Generation | Fluorescence Quantum Yield (ϕf in methanol) |
| 4-ANBP (bare) | - | 0.12 acs.org |
| Compound 3 | G1.0 | 0.017 acs.org |
| Compound 5 | G2.0 | 0.0042 acs.org |
| Compound 7 | G3.0 | 0.0028 acs.org |
| Compound 9 | G4.0 | 0.0016 acs.org |
Applications in Material Science (e.g., Polymers, Organic Materials)
This compound's structure, containing aromatic rings and a cyclic imide functionality, suggests potential applications in material science. smolecule.com These structural features could contribute to thermal stability and rigidity, making it a candidate for the development of new polymers or organic materials. smolecule.com Further research is needed to fully explore this potential. smolecule.com
Exploration of Novel Reaction Pathways and Catalytic Systems
This compound serves as a valuable precursor and substrate in the exploration of novel reaction pathways and the development of catalytic systems. The presence of the phthalimide (B116566) group makes it a useful building block in organic synthesis. smolecule.com
Selective hydrogenation of cyclic imides, including this compound, to diols and amines using ruthenium catalysts represents a significant area of research. acs.org, nih.gov This transformation offers a strategy for accessing synthetically important building blocks. acs.org While the partial hydrogenation of cyclic imides to hydroxyamides and hydrogenative C–O bond cleavage to form lactams or cyclic amines have been reported, the selective hydrogenation to diols and amines was, for a time, primarily limited to this compound. acs.org, nih.gov
Studies have investigated the catalytic utility of ruthenium complexes for the hydrogenation of this compound. acs.org, nih.gov Under specific conditions, conversion of this compound to benzylamine (B48309) and 1,2-benzenedimethanol (B1213519) has been observed, along with the formation of phthalide (B148349) as a cyclic ester. acs.org, nih.gov The hydrogenation process is suggested to involve intermediate formation of a hydroxyamide, followed by C–N hydrogenolysis and subsequent steps. acs.org, nih.gov
This compound can also be used in the synthesis of other compounds, such as 2-benzyl-1,1,3,3-tetraphenylisoindoline and tailor-made highly fluorous porphyrin derivatives. sigmaaldrich.com, chemicalbook.com
Multitarget Drug Design Strategies based on this compound Scaffolds
Phthalimide derivatives, including those based on the this compound scaffold, are being investigated in multitarget drug design strategies. acs.org, nih.gov The phthalimide class of compounds is known for diverse biological activities and their derivatives serve as valuable building blocks in medicinal chemistry. ontosight.ai, nih.gov
N-benzyl-substituted biaryl phthalimide derivatives have been synthesized and evaluated as potential multitarget compounds, particularly for the treatment of Alzheimer's disease. acs.org These studies involve incorporating various substituents onto the this compound scaffold to explore their effect on biological activity. acs.org
Research indicates that simple this compound itself can show weak inhibition against certain enzymes like MAO-B. acs.org, nih.gov Structure-activity relationship (SAR) studies are being conducted to improve the inhibitory activity and binding affinity of substituted phthalimides for target proteins like cholinesterase (ChE) and monoamine oxidase (MAO) enzymes. acs.org, nih.gov This involves synthesizing N-benzyl-substituted phthalimides with different electron-donating, electron-withdrawing, heterocyclic, and fluorinated moieties to understand how structural modifications influence interactions with biological targets. acs.org
Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation
Advanced spectroscopic and computational approaches are being employed to understand the properties and reaction mechanisms involving this compound.
Vibrational spectra of this compound have been recorded and assigned, providing insights into its molecular structure and dynamics. sigmaaldrich.com, chemicalbook.com this compound is described as a roof-shaped molecule with a planar cyclic imide and a phenyl ring connected by a methylene (B1212753) group. sigmaaldrich.com, chemicalbook.com, researchgate.net Crystal structure analysis has shown that this compound forms parallel layers of phthalimides stacking along the a-axis. sigmaaldrich.com, chemicalbook.com, researchgate.net
Computational methods, including molecular docking, ADME profiling, and molecular dynamics simulations, are utilized in the study of N-benzyl-substituted phthalimide derivatives for their potential as multitarget inhibitors. acs.org These computational techniques help to elucidate the binding affinities and pharmacokinetic properties of these compounds, providing valuable insights for rational drug design. acs.org, nih.gov Grid-based methodologies are also employed to investigate molecular interactions and optimize ligand binding within the active sites of target enzymes. acs.org, nih.gov
Spectroscopic techniques, such as FTIR, ¹H, and ¹³C NMR, and mass spectrometry, are crucial for the structure elucidation and purity assessment of newly synthesized this compound derivatives. acs.org
Sustainable and Environmentally Benign Synthesis of this compound and its Derivatives
Research into the synthesis of this compound (NBPT) and its derivatives is increasingly focused on developing sustainable and environmentally benign methods. Traditional synthesis routes often involve harsh conditions, toxic solvents, and the generation of significant waste, prompting the exploration of greener alternatives.
One notable approach involves the reaction of phthalic acid and benzylamine under mild conditions, catalyzed by a triethylamine/trinitromethane eutectic. This method eliminates the need for high temperatures or pressurized equipment, aligning with green chemistry principles . The synthesis proceeds via a condensation reaction in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethylacetamide patsnap.com. This modern catalytic method offers advantages over traditional routes, including ambient reaction conditions (20–30°C and atmospheric pressure), reduced by-product formation, and the potential for solvent and catalyst recyclability, which can lead to lower production costs .
Experimental optimization studies for this method have investigated parameters such as molar ratio, catalyst loading, and reaction time. A molar ratio of phthalic acid to benzylamine at 1:2 has been found to optimize yield while minimizing residual reactants . Catalyst loading of 10–20% by weight relative to phthalic acid ensures efficient reaction kinetics . Extending the reaction time from 2 to 4 hours can increase yields, with diminishing returns observed beyond 3 hours . Pilot-scale trials have demonstrated consistent yields, suggesting the method's industrial viability .
Another environmentally friendly method for preparing N-alkyl and N-arylimides, including this compound, utilizes a solvent-free procedure catalyzed by TaCl₅-silica gel under microwave irradiation organic-chemistry.org. This method addresses limitations of traditional procedures, such as poor yields and the use of carcinogenic solvents organic-chemistry.org. The combination of the Lewis acidity of TaCl₅, the water-scavenging ability of activated silica (B1680970) gel, and rapid microwave heating contributes to the efficiency of this process organic-chemistry.org. For instance, the reaction of phthalic anhydride (B1165640) and benzylamine using this method yielded N-benzyl phthalimide in high yield within a short reaction time organic-chemistry.org.
Mechanochemical approaches are also being explored for the solvent-free synthesis of this compound. One study demonstrated the synthesis of this compound through a one-pot three-component reaction catalyzed by a Zn(OTf)₂-Kraft lignin (B12514952) system in a ball mill mdpi.com. This highlights the potential of using mechanical activation and biomass-derived catalysts for more sustainable synthesis.
Ionic liquids have also been investigated as environmentally benign reaction media for the N-alkylation of phthalimide. Reactions using ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) or 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) in the presence of potassium hydroxide (B78521) as a base have shown efficiency and high yields for the synthesis of N-substituted phthalimides lookchem.com. This approach offers advantages including milder conditions, ease of product isolation, and the potential for recycling the ionic liquid lookchem.com.
Traditional methods, such as the reaction of phthalimide with potassium hydroxide followed by reaction with a halide in dimethyl formamide, or the reaction of phthalic anhydride with benzylamine in glacial acetic acid, are often less environmentally friendly due to the solvents and conditions used lookchem.com. The development of greener alternatives addresses the limitations of these older methods, which may involve high temperatures, high pressure, or the generation of polluting by-products google.com.
The shift towards sustainable synthesis methods for this compound and its derivatives is driven by the need to reduce environmental impact and improve the efficiency and economics of production. Future research is likely to continue exploring novel catalysts, alternative reaction media, and energy-efficient techniques to further enhance the sustainability of these synthetic processes.
Here is a data table summarizing some of the discussed synthesis methods:
| Method | Reactants | Catalyst / Conditions | Solvent | Temperature | Approximate Yield Range | Environmental Notes | Source |
| Modern Catalytic Condensation | Phthalic acid, Benzylamine | Triethylamine/trinitromethane eutectic | DMF or Dimethylacetamide | 20–30°C (Room Temp) | 83–90% | Ambient conditions, reduced by-products, potential for recycling | patsnap.com |
| Solvent-Free Microwave Synthesis | Phthalic anhydride, Benzylamine | TaCl₅-silica gel | Solvent-free | Microwave irradiation | ~92% (for NBPT) | Elimination of harmful solvents, shorter reaction times organic-chemistry.org | organic-chemistry.org |
| Mechanochemical Synthesis | Aldehyde, Amine, KCN | Zn(OTf)₂-Kraft lignin | Solvent-free (Ball mill) | Ambient | ~33% (for NBPT) | Solvent-free, uses biomass-derived catalyst mdpi.com | mdpi.com |
| N-Alkylation in Ionic Liquids | Phthalimide, Alkyl halide | KOH | Ionic liquids ([bmim]BF₄ etc.) | Room Temperature / 80°C | High Yields (e.g., 94-97%) | Environmentally more benign media, potential for recycling lookchem.com | lookchem.com |
| Traditional Phthalic Anhydride/Benzylamine | Phthalic anhydride, Benzylamine | Glacial acetic acid | Glacial acetic acid | Reflux (~110–120°C) | >90% | Requires high temperature, use of solvent lookchem.com | lookchem.com |
| Traditional Phthalimide/Potassium Salt/Halide | Phthalimide, KOH, Halide | None specified (DMF as solvent) | DMF | Not specified | Not specified | Involves potassium salt, use of solvent patsnap.comgoogle.com | patsnap.comgoogle.com |
Conclusion and Outlook
Summary of Key Research Advancements on N-Benzylphthalimide
This compound (NBPT), a member of the phthalimide (B116566) class of compounds, has been a subject of research due to its diverse applications, particularly in organic synthesis and medicinal chemistry. Key advancements include its established role as an important intermediate in the synthesis of various organic compounds, notably aliphatic primary amines and alpha-amino acids, which are crucial in the pharmaceutical and agrochemical industries. google.com NBPT's structure, consisting of a planar phthalimide ring system linked to a benzyl (B1604629) group, allows for its use as a building block to create derivatives with potentially enhanced biological activities. ontosight.airesearchgate.net
Research has explored various synthesis methods for this compound, including the classical Gabriel synthesis involving the reaction of phthalimide with potassium hydroxide (B78521) followed by alkylation with benzyl halides, and more modern approaches utilizing microwave irradiation to improve reaction rates and yields. smolecule.com Additionally, greener synthetic methods using phthalic acid and benzylamine (B48309) with a eutectic body catalyst at room temperature and pressure have been developed, offering advantages in simplified processes and reduced environmental impact compared to traditional methods involving phthalic anhydride (B1165640). google.com
In medicinal chemistry, this compound derivatives have shown potential biological activities, including enzyme inhibition and interaction with specific protein targets. ontosight.ai Studies have indicated that phthalimide derivatives can induce apoptosis and inhibit cell cycle progression in cancer cells, with structure-activity relationship (SAR) studies being essential for optimizing these effects. Specific N-benzylphthalimides have demonstrated distinct effects on tumor necrosis factor-alpha production depending on substituents, highlighting their potential as therapeutic agents. Recent research has also investigated phthalimide derivatives, including simple this compound, for their potential as dual inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, relevant to conditions like Alzheimer's disease. acs.org
Beyond biological applications, this compound and its hydrogenation products have been explored in energy storage systems, such as Liquid Organic Hydrogen Carriers (LOHCs). nih.gov Its use in the synthesis of specific materials like high-purity polyimides has also been noted. Furthermore, NBPT serves as a model compound in studies related to molecular interferometers and investigations into reaction kinetics and mechanisms, such as nucleophilic substitution and hydrolysis. smolecule.comacs.org
Identification of Current Challenges and Knowledge Gaps
Despite the advancements, challenges and knowledge gaps regarding this compound persist. While synthesis methods are established, optimizing greener and more efficient large-scale production remains an area of focus. For instance, traditional methods like the urea (B33335) method face challenges with uniform mixing of raw materials and efficient heat removal, necessitating the development of improved processes suitable for industrial production. google.com
In the realm of medicinal chemistry, while potential biological activities have been identified, detailed mechanisms of action and comprehensive structure-activity relationships for many this compound derivatives are still under investigation. The weak inhibitory activity of simple this compound against certain enzymes, like MAO-B, suggests a need for further SAR studies to improve potency and binding affinity. acs.org The full spectrum of biological targets and pathways influenced by this compound and its diverse derivatives requires further elucidation.
Furthermore, the potential applications of this compound in material science, such as in the development of new polymers or organic materials, are suggested by its structure, but these possibilities require further dedicated research to explore and validate. smolecule.com The stability and long-term behavior of this compound and its derivatives under various environmental conditions relevant to different applications also warrant more in-depth study.
While some studies exist on the hydrolysis kinetics of this compound, a more comprehensive understanding of its reactivity and degradation pathways under a wider range of conditions would be beneficial for its handling, storage, and application in diverse chemical processes. smolecule.com
Future Research Directions and Potential Societal Impact
Future research on this compound is likely to focus on several key areas. Continued efforts in synthetic methodology will aim to develop more sustainable, cost-effective, and scalable routes for its production, potentially exploring novel catalytic systems and reaction conditions. google.com The application of green chemistry principles to this compound synthesis, such as the use of alternative solvents and microwave irradiation, is a promising direction. numberanalytics.com
In medicinal chemistry, future research will undoubtedly delve deeper into the biological activities of this compound derivatives. This includes comprehensive SAR studies to design and synthesize compounds with enhanced potency and selectivity for specific therapeutic targets, such as enzymes involved in neurodegenerative diseases or pathways relevant to cancer. acs.org Exploring the potential of this compound scaffolds in developing multi-target directed ligands is another exciting avenue.
The potential of this compound in material science applications, such as in functional polymers or organic electronic materials, warrants further investigation. smolecule.com Research could focus on incorporating the this compound moiety into polymer backbones or side chains to impart desirable thermal, mechanical, or electronic properties.
Furthermore, the exploration of this compound and its derivatives in areas like energy storage, such as optimizing their performance in LOHC systems, represents a significant future research direction with potential societal impact in the development of sustainable energy solutions. nih.gov
Q & A
Q. What established methods are used to synthesize N-Benzylphthalimide, and how are reaction conditions optimized?
this compound is typically synthesized via the condensation of phthalic anhydride with benzylamine in glacial acetic acid under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, forming the imide bond. Optimization involves controlling stoichiometry (1:1 molar ratio of reactants), temperature (reflux at ~110–120°C), and reaction time (4–6 hours) to achieve yields >90% . Alternative methods include microwave-assisted synthesis, which reduces reaction time to 10–15 minutes using ethanol as a solvent and benzyl hydrazine derivatives . For reproducibility, purity can be confirmed by melting point analysis (lit. 114–116°C) and HPLC .
Q. What spectroscopic and crystallographic techniques are employed to characterize this compound?
- Vibrational Spectroscopy : IR and Raman spectra identify characteristic imide C=O stretches at ~1770 cm⁻¹ and 1700 cm⁻¹, with assignments validated by isotopic substitution (e.g., ¹⁵N-labeled analogs) .
- X-ray Crystallography : The compound crystallizes in parallel layers along the a-axis, with a dihedral angle of ~85° between the phthalimide and benzyl groups. Key bond lengths include C=O (1.21 Å) and C-N (1.38 Å) .
- NMR : ¹H NMR in CDCl₃ shows aromatic protons as a multiplet (δ 7.6–7.8 ppm) and benzyl CH₂ as a singlet (δ 4.8 ppm) .
Advanced Research Questions
Q. How do solvent systems and catalysts influence the reaction kinetics of this compound hydrolysis?
Alkaline hydrolysis of this compound follows pseudo-first-order kinetics, with rate constants dependent on solvent polarity. In mixed water-acetonitrile systems, the rate increases with water content due to enhanced nucleophilicity of OH⁻. For example:
| Solvent System | Water (%) | Rate Constant (×10⁻³ s⁻¹) |
|---|---|---|
| Water-DMF | 50 | 2.1 |
| Water-MeCN | 70 | 3.8 |
Transition-metal catalysts (e.g., Pd) can mediate selective cleavage of the imide ring under mild conditions .
Q. How do polymorphic forms of this compound affect its photochemical reactivity?
The monoclinic polymorph (space group P2₁/c) exhibits distinct photoreactivity compared to the triclinic form. The monoclinic structure’s orthogonal alignment of the benzyl and phthalimide moieties facilitates electron transfer, as evidenced by fluorescence quenching studies. This contrasts with the triclinic form, where steric hindrance reduces photochemical activity .
Q. How can researchers resolve contradictions in spectroscopic data for substituted this compound derivatives?
Contradictions often arise from solvent effects or conformational flexibility. For example:
- Case Study : A methoxy-substituted derivative showed conflicting IR peaks due to rotational isomerism. Resolution involved variable-temperature NMR to identify dominant conformers .
- Best Practices : Cross-validate data using multiple techniques (e.g., XRD for structural confirmation, DFT calculations for spectral simulations) .
Methodological Guidelines
Q. What strategies ensure reproducibility in synthetic protocols for this compound?
- Purification : Recrystallize from ethanol or ethyl acetate to remove unreacted phthalic anhydride .
- Quality Control : Use TLC (silica gel, hexane:EtOAc 3:1) with UV visualization (Rₓ ~0.5) .
- Documentation : Report reaction conditions (e.g., microwave power: 300 W ), solvent grades, and purification yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
